
8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 8-Amino-DHQ, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that is often used as a starting material for the synthesis of other compounds. 8-Amino-DHQ is also used as a reagent in organic synthesis and is used in the development of pharmaceuticals and agrochemicals. It is an important compound in the field of medicinal chemistry and has a wide range of applications in the study of biological systems.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapy
8-Hydroxyquinolines (8HQ), including derivatives of 8-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been extensively studied for their ability to complex with transition metal ions. These compounds, particularly the 2-substituted 8HQs, have shown promise in treating Alzheimer's disease (AD) by acting as efficient metal chaperones. They can disaggregate metal-enriched amyloid plaques comprised of the Aβ peptide and inhibit Cu/Aβ redox chemistry, suggesting a potential molecular basis for their strong metal chaperone activity and the ability to attenuate Cu(2+)/Aβ interactions, promoting neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Antimalarial and Antiparasitic Activities
8-Aminoquinoline compounds have a long history in the treatment of malaria and other parasitic infections. Their broad utility and efficacy are well-documented, despite limitations due to hematological toxicities. Research into the enantiomers of these compounds has shown differential efficacy and toxicity profiles, which may significantly impact their therapeutic window. The (−)-enantiomer of a particular 8-aminoquinoline derivative was found to be more active and exhibited reduced toxicity compared to the (+)-enantiomer across various murine models of parasitic infections, highlighting the importance of stereochemistry in the development of safer and more effective antiparasitic agents (Nanayakkara et al., 2008).
Corrosion Inhibition
The derivatives of this compound, such as 5-amino-8-hydroxyquinolines, have been investigated for their potential in corrosion inhibition, particularly on carbon steel in hydrochloric acid solution. These studies revealed that certain derivatives can significantly increase the inhibition efficiency, suggesting their utility in protecting metallic materials against corrosion. The adsorption of these derivatives on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient binding that could be exploited in industrial applications to extend the lifespan of metal components (Faydy et al., 2017).
Metal Chelation and Medicinal Applications
8-Hydroxyquinoline and its derivatives, including this compound, are renowned for their metal chelating properties. These compounds have been explored for their medicinal applications across a wide range of diseases due to their ability to modulate metal homeostasis in the body. Disruptions in metal balance are linked to various neurodegenerative diseases, including Alzheimer’s and Parkinson’s disease. The metal chelating ability of 8HQ compounds contributes to their antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities. The diversity in bioactivities underscores the therapeutic potential of these compounds in managing metal-related disorders (Prachayasittikul et al., 2013).
Propiedades
IUPAC Name |
8-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZCIQGZSUIHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

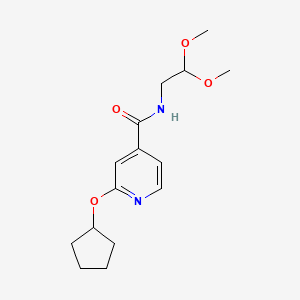
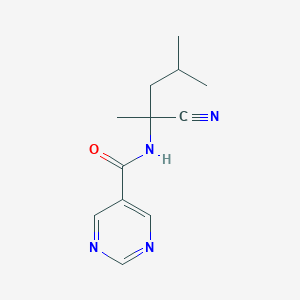
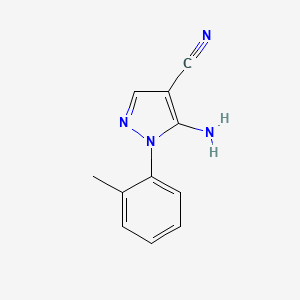
![6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B2760429.png)

![5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2760431.png)
![(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2760432.png)
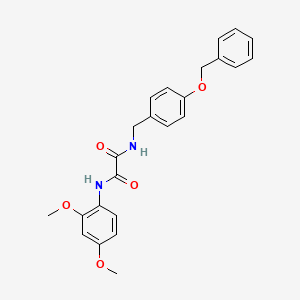

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)
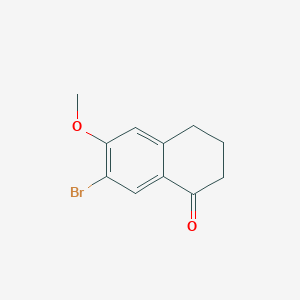

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)
